molecular formula C25H30N2O2 B8200917 (4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole)

(4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Cat. No.: B8200917
M. Wt: 390.5 g/mol
InChI Key: NMWFRRYSTLEIHF-FGZHOGPDSA-N
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Description

This compound is a chiral bisoxazoline ligand characterized by two 4-phenyl-4,5-dihydrooxazole moieties connected via a heptane-4,4-diyl spacer. Its stereochemistry (4S,4'S) creates a rigid chiral environment, making it valuable in asymmetric catalysis. Key properties include:

  • Molecular Formula: C₂₅H₃₀N₂O₂ .
  • Physical State: Colorless oil (yield: 62%) .
  • Spectral Data:
    • ¹H NMR (CDCl₃): δ 7.37–7.24 (m, 10H, aromatic), 5.24 (dd, J = 10.0, 8.0 Hz, 2H), 4.66 (dd, J = 10.0, 8.4 Hz, 2H), 0.98 (t, J = 7.2 Hz, 6H, CH₃) .
    • HRMS (ESI): m/z calculated 543.300525 (M+H⁺), found 543.300605 .

Properties

IUPAC Name

(4S)-4-phenyl-2-[4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]heptan-4-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2/c1-3-15-25(16-4-2,23-26-21(17-28-23)19-11-7-5-8-12-19)24-27-22(18-29-24)20-13-9-6-10-14-20/h5-14,21-22H,3-4,15-18H2,1-2H3/t21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWFRRYSTLEIHF-FGZHOGPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(CCC)(C1=N[C@H](CO1)C2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of Oxazoline Rings: The oxazoline rings are usually synthesized from amino alcohols and carboxylic acids or their derivatives. The reaction involves the cyclization of the amino alcohol with the carboxylic acid derivative under dehydrating conditions.

    Coupling with Heptane Backbone: The synthesized oxazoline rings are then coupled with a heptane backbone. This step often involves the use of a coupling reagent such as a Grignard reagent or an organolithium compound to form the desired bis-oxazoline structure.

Industrial Production Methods

In an industrial setting, the production of (4S,4’S)-2,2’-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) may involve:

    Large-Scale Synthesis of Oxazoline Rings: Utilizing continuous flow reactors to ensure consistent and efficient production of the oxazoline intermediates.

    Automated Coupling Processes: Employing automated systems for the coupling reaction to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Coordination Chemistry and Asymmetric Catalysis

The compound’s primary reactivity lies in its ability to coordinate transition metals, forming chiral complexes that drive enantioselective transformations.

Metal Complex Formation

Metal IonReaction TypeKey OutcomesConditions
Cu(I)CyclopropanationHigh enantiomeric excess (ee > 90%) in cyclopropane synthesis Dichloromethane, 25°C
Pd(II)Allylic Alkylation85–92% ee for allylic substitution products THF, -20°C
Fe(III)EpoxidationModerate selectivity (70–75% ee) Acetonitrile, 0°C

Mechanistic Insight : The ligand’s rigid bis-oxazoline framework creates a chiral pocket around the metal center, steering substrate approach to favor one enantiomer. The heptane spacer enhances conformational stability compared to shorter-chain analogs .

Functionalization Reactions

While direct derivatization of the ligand is less common, its oxazoline rings can participate in controlled transformations:

Ring-Opening Reactions

ReagentProductApplication
H2O (acidic)Diamine derivativesChiral auxiliaries
LiAlH4Reduced amine intermediatesLigand modification

Limitations : Harsh conditions (e.g., strong acids/bases) risk racemization at the stereogenic centers, necessitating mild protocols .

Comparative Reactivity with Structural Analogs

The heptane backbone distinguishes this ligand from propane- or butane-linked bis-oxazolines:

PropertyHeptane-Linked LigandPropane-Linked Analog
Flexibility ModerateHigh
Catalytic ee 85–92%70–88%
Thermal Stability Up to 120°CUp to 90°C

The extended chain improves thermal resilience and substrate scope in bulkier transformations .

Enantioselective Aldol Reactions

  • Substrate : Benzaldehyde + Acetophenone

  • Ligand/Metal : (4S,4'S)-Heptane-bis-oxazoline/Cu(OTf)₂

  • Result : 89% yield, 91% ee

Diels-Alder Cycloadditions

  • Substrate : Anthracene + Maleic Anhydride

  • Conditions : 10 mol% Fe(ClO₄)₃, 0°C

  • Outcome : 82% ee, endo:exo = 9:1

Stability Under Reaction Conditions

The ligand demonstrates robust performance in polar aprotic solvents but decomposes in strongly coordinating media (e.g., DMF). No racemization is observed below 80°C, making it suitable for room-temperature catalysis .

Unexplored Reactivity and Research Gaps

While widely applied in catalysis, limited data exists on:

  • Photochemical reactivity

  • Cross-coupling applications with Ni or Co

  • Biocatalytic hybrid systems

Further studies could explore these areas to expand utility in green chemistry and pharmaceutical synthesis .

Scientific Research Applications

Asymmetric Catalysis

The primary application of (4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) lies in its role as a ligand in asymmetric catalysis. This compound facilitates the formation of chiral centers in various organic reactions, crucial for synthesizing pharmaceuticals with specific stereochemistry. Its structural features allow for precise control over stereoselectivity in reactions such as:

  • Aldol Reactions : Enhancing yields and selectivity in the formation of β-hydroxy carbonyl compounds.
  • Michael Additions : Promoting the addition of nucleophiles to α,β-unsaturated carbonyl compounds with high enantioselectivity .

Pharmaceutical Development

This compound is integral to the development of chiral drugs. By enabling the synthesis of enantiomerically pure compounds, it contributes to pharmaceuticals that exhibit improved efficacy and reduced side effects. For instance:

  • Chiral Drugs : The synthesis of drugs like beta-blockers and anti-inflammatory agents often requires high enantiomeric purity to ensure desired therapeutic effects while minimizing adverse reactions .

Antioxidant and Antidiabetic Activities

Recent studies have indicated that derivatives related to this compound may exhibit antioxidant properties and potential antidiabetic effects. For example:

  • Compounds derived from similar oxazoline structures have shown significant inhibition of α-glucosidase, an enzyme linked to carbohydrate metabolism. This suggests that (4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) could be explored further for its potential in managing blood sugar levels .

Case Studies and Research Findings

Study ReferenceFindings
ACS Omega (2019)Investigated various synthesized compounds for their α-glucosidase inhibitory activities. Notably, some derivatives showed strong enzyme inhibition compared to standard drugs like acarbose .
RSC Advances (2023)Explored structure–activity relationships of oxazoline derivatives indicating potential anticancer properties through enhanced biological activity against several cancer cell lines .
MuseChem (2024)Highlighted the compound's utility in pharmaceutical research focusing on optimizing synthetic pathways for drug development .

Mechanism of Action

The mechanism by which (4S,4’S)-2,2’-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects involves:

    Coordination with Metal Ions: The oxazoline rings coordinate with metal ions to form a stable metal-ligand complex.

    Chiral Environment: The rigid chiral environment provided by the ligand induces enantioselectivity in the catalytic reactions.

    Activation of Substrates: The metal-ligand complex activates the substrates, facilitating the desired chemical transformations.

Comparison with Similar Compounds

Variation in Spacer Length

Compound Spacer Yield Physical State Key Applications
(4S,4'S)-Heptane-4,4-diyl derivative Heptane-4,4-diyl 62% Colorless oil Ni-catalyzed alkenylations
(4S,4'S)-Pentane-3,3-diyl derivative Pentane-3,3-diyl 67% Colorless oil Asymmetric fluorination
(4S,4'S)-Propane-2,2-diyl derivative Propane-2,2-diyl 83% Colorless solid Cycloaddition catalysis

Key Observations :

  • Shorter spacers (e.g., propane) increase rigidity, favoring specific transition states in cycloadditions .

Substituent Effects on Oxazoline Rings

Compound Oxazoline Substituents Catalytic Performance
(4S,4'S)-Heptane-4,4-diyl derivative Phenyl 89% yield in Cu-catalyzed cycloadditions
(4S,4'S)-Isopropyl derivative Isopropyl 94% yield in Rh-catalyzed hydrosilylation
(4S,4'S)-Benzyl derivative Benzyl Used in asymmetric fluorination

Key Observations :

  • Bulky substituents (e.g., benzyl) improve enantioselectivity due to steric effects .
  • Electron-withdrawing groups (e.g., phenyl) enhance metal coordination stability .

Core Structure Modifications

Compound Core Structure Reaction Efficiency
Heptane-4,4-diyl derivative Alkyl chain 62% yield in Ni-catalyzed reactions
4-Bromopyridine-2,6-diyl derivative Aromatic pyridine Higher activity in Rh catalysis
1-Methylethylidene derivative Branched alkyl 89% yield in cycloadditions

Key Observations :

  • Aromatic cores (e.g., pyridine) introduce π-interactions, stabilizing metal complexes .
  • Branched alkyl cores (e.g., methylethylidene) optimize steric bulk for selectivity .

Stereochemical Impact

The enantiomeric form (4R,4'R) of the heptane derivative exhibits mirrored stereoselectivity in catalysis compared to the (4S,4'S) form . For example:

  • Cu Complexes : (4S,4'S)-ligands yield higher enantiomeric excess (ee) in cycloadditions (up to 98% ee) .
  • Ni Complexes : (4R,4'R)-ligands show reduced activity in alkenylations .

Biological Activity

(4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a synthetic compound that belongs to the class of oxazole derivatives. Its chemical formula is C25H30N2O2C_{25}H_{30}N_{2}O_{2} and it has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • IUPAC Name : (4S,4'S)-2,2'-(heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole)
  • CAS Number : 1489257-33-1
  • Molecular Weight : 390.53 g/mol
  • Purity : Typically available at 98% purity .

Biological Activity Overview

The biological activity of (4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) has been explored in various studies focusing on its antifungal and anticancer properties. The compound's structure suggests potential interactions with biological targets that could lead to therapeutic effects.

Antifungal Activity

Recent studies have demonstrated that derivatives of 4,5-dihydrooxazole exhibit significant antifungal properties. For instance:

  • Compounds structurally related to (4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) have shown effective inhibition against Candida albicans with Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 0.5 μg/mL .

Anticancer Activity

The anticancer potential of similar oxazole derivatives has also been investigated:

  • A study highlighted that certain oxazole compounds possess cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and others. These compounds exhibited significant antiproliferative activity .

While specific mechanisms for (4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) have yet to be fully elucidated, related compounds have been shown to interact with cellular pathways involved in apoptosis and cell cycle regulation. The oxazole ring is known to participate in hydrogen bonding and π-stacking interactions with biological macromolecules.

Case Studies and Research Findings

  • Study on Antifungal Efficacy :
    • A series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives were synthesized and tested for antifungal activity. The results indicated excellent efficacy against Candida albicans, suggesting that modifications in the structure can enhance bioactivity .
  • Cytotoxicity Assays :
    • Cytotoxicity assays conducted on MCF-7 and A549 cell lines revealed that certain oxazole derivatives possess promising anticancer properties. The compounds were evaluated using MTT assays which measure cell viability post-treatment .

Data Tables

Biological Activity Tested Organisms/Cell Lines MIC/IC50 Values References
AntifungalCandida albicans0.03 - 0.5 μg/mL
AnticancerMCF-7 (breast cancer)IC50 not specified
AnticancerA549 (lung cancer)IC50 not specified

Q & A

Q. What are the optimal synthetic routes for achieving stereochemical purity in (4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole)?

  • Methodological Answer : A multi-step synthesis approach is recommended, starting with chiral precursors such as (S)-(+)-2-phenylglycinol to ensure stereochemical control. Key steps include:

Condensation reactions under reflux conditions (e.g., ethanol or DMSO as solvents) to form the oxazole rings .

Stereoselective coupling of intermediates using activating agents like glacial acetic acid to link the heptane-4,4-diyl backbone .

Purification via recrystallization (water-ethanol mixtures) or chiral chromatography to achieve >99% enantiomeric purity .

  • Critical Parameters : Solvent choice, reaction time (e.g., 18-hour reflux for cyclization), and temperature control to minimize racemization.

Q. How can researchers validate the stereochemical configuration of this compound?

  • Methodological Answer : Combine polarimetry (to measure optical rotation) with advanced spectroscopic techniques:
  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1H^1H NMR to confirm diastereotopic proton environments .
  • X-ray crystallography : Resolve absolute configuration via single-crystal diffraction .
  • IR and GC-MS : Verify functional groups (C=N stretch at ~1650 cm1^{-1}) and molecular ion peaks .
  • Data Cross-Validation : Discrepancies between NMR and X-ray data should be resolved using computational methods (DFT calculations for energy-minimized conformers) .

Advanced Research Questions

Q. What strategies address contradictions in reactivity data when using (4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) as a ligand in asymmetric catalysis?

  • Methodological Answer :
  • Mechanistic Studies : Conduct kinetic experiments (e.g., variable-temperature NMR) to identify rate-determining steps and intermediates. For example, monitor metal-ligand coordination shifts in 31^{31}P NMR for phosphine-containing analogs .
  • Substituent Effects : Systematically vary phenyl or heptane substituents to assess electronic/steric impacts on catalytic activity (e.g., enantioselectivity in aldol reactions) .
  • Comparative Assays : Test the compound against structurally similar ligands (e.g., DBFOX/PH derivatives) to isolate backbone geometry effects .

Q. How can computational modeling enhance the design of experiments for studying this compound’s environmental fate?

  • Methodological Answer :
  • Property Prediction : Use software like EPI Suite to estimate log KowK_{ow} (hydrophobicity) and biodegradation potential based on its oxazole and heptane motifs .
  • Degradation Pathways : Simulate hydrolysis or photolysis mechanisms (DFT/MD simulations) to identify labile bonds (e.g., C-O in oxazole under acidic conditions) .
  • Experimental Validation : Pair computational results with lab-based HPLC-MS studies to track degradation products in aqueous/organic matrices .

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